REACTION_CXSMILES
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[OH-].[Na+].[NH2:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.[CH:11]1([CH2:17]Br)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.O>CO>[CH:11]1([CH2:17][O:10][C:9]2[C:4]([NH2:3])=[N:5][CH:6]=[CH:7][CH:8]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1|
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Name
|
|
Quantity
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96 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
1170 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
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Smiles
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NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
101 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)CBr
|
Name
|
|
Quantity
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6 L
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Type
|
reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at RT for 10 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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WAIT
|
Details
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After 16 h at RT
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Duration
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16 h
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Type
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EXTRACTION
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Details
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the aqueous solution was extracted twice, in each case with 2 l of ethyl acetate
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Type
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WASH
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Details
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The combined organic phases were washed with in each case 1 l of saturated aqueous sodium bicarbonate solution and water
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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STIRRING
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Details
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The residue was stirred with 500 ml of pentane
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Type
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FILTRATION
|
Details
|
filtered off
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)COC=1C(=NC=CC1)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |